7-Nitrobenz[a]anthracene
Overview
Description
7-Nitrobenz[a]anthracene is an organic compound with the chemical formula C18H11NO2 . It is a yellow crystal and is considered a member of phenanthrenes .
Synthesis Analysis
7-Nitrobenz[a]anthracene is the main product of the nitration of benz[a]anthracene . The specific reaction methods should be conducted in a chemical laboratory or industrial environment, adhering strictly to safety procedures .Molecular Structure Analysis
The molecular weight of 7-Nitrobenz[a]anthracene is 273.2854 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Photolysis of 7-nitrobenz[a]anthracene produced 7,12-benz[a]anthraquinone . Metabolism of 7-nitrobenz[a]anthracene led to binding to exogenous DNA .Physical And Chemical Properties Analysis
The compound has a density of 1.2123 (rough estimate), a melting point of 159-161 °C, and a boiling point of 416.31°C (rough estimate) . It has limited solubility in toluene and benzene .Scientific Research Applications
- Application : 7-Nitrobenz[a]anthracene is used in chemical research, particularly in studies related to nitration .
- Method : The compound is produced as the main product of the nitration of benz[a]anthracene .
- Results : No evidence was found that this compound has been produced in commercial quantities .
- Application : 7-Nitrobenz[a]anthracene has been used in carcinogenicity studies .
- Method : The compound was tested for carcinogenicity in one experiment by intraperitoneal injection into newborn mice .
- Results : The experiment resulted in an increased incidence of liver-cell tumours in males .
- Application : The light-induced decomposition of 7-Nitrobenz[a]anthracene has been studied .
- Method : The decomposition was studied on a glass fiber filter using supercritical fluid chromatography, reversed-phase HPLC, adsorption chromatography on silica, and mass spectrometry .
- Results : The major oxidation products were identified as quinones .
Chemical Research
Carcinogenicity Studies
Light-Induced Decomposition Studies
Safety And Hazards
properties
IUPAC Name |
7-nitrobenzo[a]anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO2/c20-19(21)18-15-8-4-2-6-13(15)11-17-14-7-3-1-5-12(14)9-10-16(17)18/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPVBVBUIYTJBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075077 | |
Record name | Benz[a]anthracene, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrobenz[a]anthracene | |
CAS RN |
20268-51-3 | |
Record name | 7-Nitrobenz[a]anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20268-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitrobenzanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020268513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benz[a]anthracene, 7-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0075077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-NITROBENZ(A)ANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72LYC65SLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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